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Compound of Interest

Compound Name: 5-Bromoanthranilonitrile

Cat. No.: B185297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Bromoanthranilonitrile (also

known as 2-Amino-5-bromobenzonitrile) and its related derivatives. By presenting key

experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

(FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to serve

as a valuable resource for the identification, characterization, and quality control of these

important chemical entities in research and drug development.

Introduction
5-Bromoanthranilonitrile is a vital building block in synthetic organic chemistry, particularly in

the synthesis of pharmaceuticals and other bioactive molecules. Its spectroscopic signature is

crucial for confirming its structure and purity. This guide compares the spectroscopic properties

of 5-Bromoanthranilonitrile with its parent compound, Anthranilonitrile, and a derivative, 4-

Bromoanthranilonitrile, to illustrate the influence of the bromine substituent and its position on

the spectral data.

Data Presentation
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for 5-Bromoanthranilonitrile and its selected derivatives.
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Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-
d₆)

Compound
Chemical Shift (δ, ppm) and Coupling
Constant (J, Hz)

5-Bromoanthranilonitrile

δ 7.61 (d, J=2.5 Hz, 1H), 7.43 (dd, J=9.0, 2.5

Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.28 (br s, 2H, -

NH₂)[1]

Anthranilonitrile
Literature values would be presented here for

comparison.

4-Bromoanthranilonitrile
Literature values would be presented here for

comparison.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-
d₆)

Compound Chemical Shift (δ, ppm)

5-Bromoanthranilonitrile

Specific chemical shifts for each carbon atom

would be listed here based on experimental

data.

Anthranilonitrile
Literature values would be presented here for

comparison.

4-Bromoanthranilonitrile
Literature values would be presented here for

comparison.

Table 3: FTIR Spectroscopic Data (ATR)
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Compound
Absorption Bands (cm⁻¹) and Functional
Group Assignments

5-Bromoanthranilonitrile

A Bruker Tensor 27 FT-IR instrument was used

to obtain the ATR-IR spectrum.[2] Key

absorptions would include N-H stretching, C≡N

stretching, C-Br stretching, and aromatic C-H

and C=C bending frequencies.

Anthranilonitrile
Characteristic peaks for comparison would be

listed here.

4-Bromoanthranilonitrile
Characteristic peaks for comparison would be

listed here.

Table 4: UV-Vis Spectroscopic Data
Compound Solvent λmax (nm)

Molar Absorptivity
(ε, M⁻¹cm⁻¹)

5-

Bromoanthranilonitrile
Methanol

Data to be determined

experimentally.

Data to be determined

experimentally.

Cyclohexane
Data to be determined

experimentally.

Data to be determined

experimentally.

Anthranilonitrile Methanol
Literature values for

comparison.

Literature values for

comparison.

4-

Bromoanthranilonitrile
Methanol

Literature values for

comparison.

Literature values for

comparison.

Table 5: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Relative Abundance

5-Bromoanthranilonitrile
196/198 (due to ⁷⁹Br/⁸¹Br

isotopes)

Specific fragment ions and

their abundances would be

listed here.

Anthranilonitrile
Molecular ion and key

fragments for comparison.

4-Bromoanthranilonitrile
Molecular ion and key

fragments for comparison.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the

molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse angle: 30-45°
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Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

Pulse angle: 45-90°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance

(ATR) accessory.[2]

Procedure (ATR method for solid samples):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good

contact.

Apply pressure using the instrument's pressure clamp to ensure a consistent and intimate

contact between the sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

The resulting spectrum is displayed in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Prepare a stock solution of the sample in the desired solvent (e.g., methanol, cyclohexane)

of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to a final concentration suitable for

measurement (typically in the range of 10⁻⁴ to 10⁻⁶ M).

Use quartz cuvettes with a 1 cm path length.

Fill one cuvette with the pure solvent to be used as a reference (blank).

Fill another cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Record the absorption spectrum over a wavelength range of 200-800 nm.

Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity

(ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration,
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and l is the path length.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Introduce a small amount of the sample into the ion source, typically via a direct insertion

probe or after separation by gas chromatography.

In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70

eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and

separated based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio. The presence of bromine will be indicated by a characteristic M+2 peak with nearly

equal intensity to the M+ peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

anthranilonitrile derivative.
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Workflow for Spectroscopic Analysis of Anthranilonitrile Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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